2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide
Description
2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide is a complex organic compound that combines the functionalities of 2-aminoethanol and a sulfonylbenzamide derivative
Properties
Molecular Formula |
C17H23N5O4S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C15H16N4O3S.C2H7NO/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12;3-1-2-4/h3-11H,1-2H3,(H,17,20);4H,1-3H2 |
InChI Key |
CBSCEEBFQJZEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide typically involves multiple steps. One common approach is to start with the preparation of 2-aminoethanol, which can be synthesized through the reaction of ethylene oxide with ammonia. The sulfonylbenzamide derivative can be synthesized by reacting 4-(dimethylaminodiazenyl)phenylsulfonyl chloride with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group in the dimethylaminodiazenyl moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide involves its interaction with specific molecular targets. The aminoethanol moiety can interact with enzymes and proteins, while the sulfonylbenzamide part can bind to receptors or other biomolecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: A simpler compound with similar aminoethanol functionality.
Phenylethanolamine: Shares the aminoethanol structure but lacks the sulfonylbenzamide moiety.
Uniqueness
2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
